molecular formula C27H30O7 B10754254 Carapin-8(9)-ene

Carapin-8(9)-ene

Cat. No.: B10754254
M. Wt: 466.5 g/mol
InChI Key: XLRKFSDSKCYZBE-KPNJIROHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CARAPIN-8(9)-ENE is a naturally occurring sesquiterpene hydrocarbon. Sesquiterpenes are a class of terpenes that consist of three isoprene units and often have diverse structures and functions. This compound is found in various essential oils and has been studied for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CARAPIN-8(9)-ENE typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often require the presence of specific enzymes or catalysts that facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from natural sources such as essential oils. Alternatively, biotechnological methods involving genetically engineered microorganisms can be employed to produce this compound in larger quantities.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons. Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule. Halogenation using chlorine or bromine is a common example.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Halogens such as chlorine and bromine.

Major Products:

    Oxidation: Oxygenated derivatives such as alcohols, ketones, and acids.

    Reduction: More saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer activities.

    Industry: Utilized in the formulation of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of CARAPIN-8(9)-ENE involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. Its anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

  • Deoxygedunin
  • Dihydrofissinolide

Comparison: CARAPIN-8(9)-ENE shares structural similarities with compounds like deoxygedunin and dihydrofissinolide. it is unique in its specific arrangement of functional groups and its distinct biological activities. While deoxygedunin and dihydrofissinolide have been studied for their neuroprotective and anti-inflammatory properties, this compound is particularly noted for its antimicrobial and anticancer potential .

Properties

Molecular Formula

C27H30O7

Molecular Weight

466.5 g/mol

IUPAC Name

methyl 2-[(1S,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadeca-2(11),9-dien-16-yl]acetate

InChI

InChI=1S/C27H30O7/c1-25(2)19(12-20(28)32-5)27(4)17-6-8-26(3)18(15(17)10-16(22(25)30)23(27)31)11-21(29)34-24(26)14-7-9-33-13-14/h7,9,11,13,16,19,24H,6,8,10,12H2,1-5H3/t16-,19-,24-,26+,27+/m0/s1

InChI Key

XLRKFSDSKCYZBE-KPNJIROHSA-N

Isomeric SMILES

C[C@@]12CCC3=C(C1=CC(=O)O[C@H]2C4=COC=C4)C[C@@H]5C(=O)[C@]3([C@H](C(C5=O)(C)C)CC(=O)OC)C

Canonical SMILES

CC1(C(C2(C3=C(CC(C1=O)C2=O)C4=CC(=O)OC(C4(CC3)C)C5=COC=C5)C)CC(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.